Resorufin-Benzyläther

Übersicht

Beschreibung

- Diese Verbindung dient als Substrat für das Cytochrom P450 (CYP)-Enzym, insbesondere CYP3A4 .

- Nach enzymatischer Spaltung wird Resorufin freigesetzt, das Excitations-/Emissionsmaxima bei 570/580 nm aufweist .

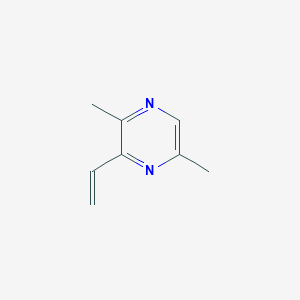

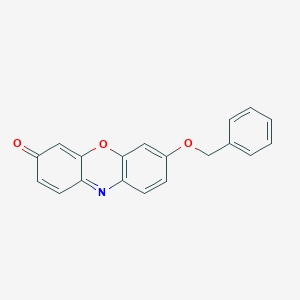

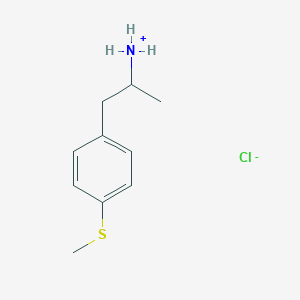

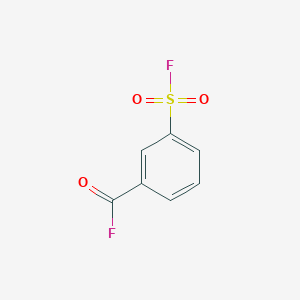

Resorufinbenzyläther: ist ein fluoreszierendes Enzymsubstrat, das häufig in der Forschung und Medikamentenentwicklung eingesetzt wird. Seine chemische Struktur ist .

Wissenschaftliche Forschungsanwendungen

Biochemische Assays: Resorufinbenzyläther wird häufig zur Bewertung der CYP3A4-Enzymaktivität verwendet. Forscher setzen es in der Nähe seines scheinbaren ein, um potenzielle Inhibitoren oder Aktivatoren zu screenen.

Vorhersage von Arzneimittel-Arzneimittel-Wechselwirkungen: Durch die Überwachung von CYP450-Aktivitäten trägt es zur Vorhersage von Arzneimittelwechselwirkungen bei.

Weitere CYP450-Aktivitäten: Neben CYP3A4 kann es zur Untersuchung anderer CYP450-Isoformen verwendet werden.

Wirkmechanismus

- Nach enzymatischer Spaltung durch CYP3A4 wird Resorufin freigesetzt. Der Mechanismus beinhaltet boratmodifizierte Erkennungsgruppen.

Molekulare Zielstrukturen: CYP3A4-Enzyme erkennen und spalten speziell die Benzyläther-Einheit.

Safety and Hazards

Benzyloxyresorufin is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Resorufin benzyl ether, also known as Benzyloxyresorufin, primarily targets the cytochrome P450 (CYP)3A4 . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

Resorufin benzyl ether acts as a fluorometric probe and a substrate for CYP3A4 . It interacts with the enzyme, and upon enzyme cleavage, resorufin is released . This interaction results in changes that can be detected through fluorescence signals .

Biochemical Pathways

The interaction of Resorufin benzyl ether with CYP3A4 is part of the broader cytochrome P450 enzyme system, which is involved in the metabolic oxidation of various chemical compounds . The cleavage of Resorufin benzyl ether by CYP3A4 leads to the release of resorufin, which can be detected due to its fluorescence .

Pharmacokinetics

It is typically used near its apparent km value of 30 µm to screen the inhibition/activation potential of test compounds, predict potential drug-drug interactions, or monitor other cyp450 activities .

Result of Action

The cleavage of Resorufin benzyl ether by CYP3A4 results in the release of resorufin . Resorufin is a fluorophore that exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . This makes it possible to detect various biological molecules in situ and in real-time .

Action Environment

The action of Resorufin benzyl ether can be influenced by environmental factors. For instance, the fluorescence of resorufin is pH-dependent . Below the pKa (~6.0), the absorption shifts to 480 nm, and both the molar absorptivity and fluorescence quantum yield are markedly lower . Additionally, resorufin is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol .

Biochemische Analyse

Biochemical Properties

Resorufin Benzyl Ether plays a significant role in biochemical reactions. It has been used as a fluorescent enzyme substrate, particularly for CYP450-linked enzymes . The nature of its interaction with these enzymes is through its ability to produce quantitative fluorescence signals, which can be obtained through a handheld digital microscope and an image analysis software .

Cellular Effects

The effects of Resorufin Benzyl Ether on various types of cells and cellular processes are primarily observed through its role as a fluorescent probe. It aids in the detection of various biological molecules in situ and in real-time, offering high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback .

Molecular Mechanism

At the molecular level, Resorufin Benzyl Ether exerts its effects through its high fluorescence quantum yield and pronounced ability in both fluorescence and colorimetric analysis . It interacts with various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .

Temporal Effects in Laboratory Settings

Its stability and degradation, as well as any long-term effects on cellular function, can be observed through its consistent performance as a fluorescent probe .

Dosage Effects in Animal Models

The effects of Resorufin Benzyl Ether at different dosages in animal models have not been extensively studied. Its use as a fluorescent probe suggests that it may have threshold effects, with its fluorescence intensity varying depending on the concentration .

Metabolic Pathways

Resorufin Benzyl Ether is involved in metabolic pathways through its interaction with CYP450-linked enzymes

Transport and Distribution

The transport and distribution of Resorufin Benzyl Ether within cells and tissues are primarily facilitated by its role as a fluorescent probe. It is yet to be determined whether it interacts with any specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of Resorufin Benzyl Ether and its effects on activity or function are primarily observed through its role as a fluorescent probe. It is yet to be determined whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege: Resorufinbenzyläther kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Resorufin (7-Hydroxy-3H-phenoxazin-3-on) mit Benzylchlorid oder Benzylbromid.

Reaktionsbedingungen: Die Reaktion findet typischerweise unter basischen Bedingungen statt, z. B. unter Verwendung von Kaliumcarbonat (K₂CO₃) als Base in einem organischen Lösungsmittel (z. B. Dimethylsulfoxid, DMSO).

Industrielle Produktion: Obwohl er nicht industriell in großem Umfang produziert wird, wird er von Forschern häufig im Labor für spezielle Anwendungen hergestellt.

Analyse Chemischer Reaktionen

Reaktionen: Resorufinbenzyläther kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Das Hauptprodukt ist Resorufin, das eine starke Fluoreszenz aufweist.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Resorufinbenzyläther liegt in seiner boratmodifizierten Struktur, die eine Selbstverbrennung zur ONOO⁻-Detektion ermöglicht.

Ähnliche Verbindungen: Obwohl Resorufinbenzyläther hervorsticht, teilen andere Resorufinderivate (z. B. Resorufin selbst) ähnliche Fluoreszenzeigenschaften.

Eigenschaften

IUPAC Name |

7-phenylmethoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZRYTITWLGTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236553 | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87687-02-3 | |

| Record name | Benzyloxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxyresorufin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)